methyl 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzoate

Description

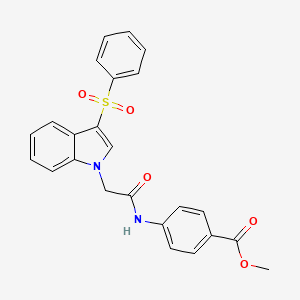

Methyl 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzoate is a synthetic indole-derived compound characterized by a phenylsulfonyl group at the indole’s 3-position, a methyl ester at the benzoate moiety, and an acetamido linker bridging the indole and benzoate rings.

Properties

IUPAC Name |

methyl 4-[[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S/c1-31-24(28)17-11-13-18(14-12-17)25-23(27)16-26-15-22(20-9-5-6-10-21(20)26)32(29,30)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPJKBGMGPLGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an indole core substituted with a phenylsulfonyl group and an acetamido linkage to a benzoate moiety. Its molecular formula is . The presence of the phenylsulfonyl group is significant, as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The phenylsulfonyl group can modulate enzyme activity, potentially acting as a reversible inhibitor.

- DNA Intercalation : The indole core may intercalate with DNA, affecting replication and transcription processes.

- Protein Interaction : The acetamido and benzoate moieties can form hydrogen bonds with proteins, enhancing binding affinity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound shows significant antiproliferative effects against various human tumor cell lines. For instance, it has been reported to inhibit cell viability with IC50 values in the micromolar range, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokine release and reduce inflammation in animal models of arthritis . This activity could be beneficial for developing treatments for inflammatory diseases.

Cytotoxicity Profile

While exhibiting potent biological activities, the compound's cytotoxicity has been assessed. It shows relatively low cytotoxic effects on normal cells compared to cancer cells, making it a promising candidate for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Study on Indole Derivatives : Research on indole derivatives has shown that modifications in the sulfonamide group can enhance anticancer properties while minimizing toxicity .

- Experimental Analysis : A study conducted by Srinivasaraghavan et al. analyzed the spectroscopic properties of related compounds, providing insights into their structural characteristics and potential reactivity .

- Comparative Analysis : A comparative study highlighted that compounds with similar structural motifs exhibited varying degrees of inhibition against specific cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Data Tables

Chemical Reactions Analysis

Indole Sulfonylation

-

The phenylsulfonyl group is introduced to the indole nitrogen via reaction with phenylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃). This step ensures N1-sulfonylation, critical for subsequent functionalization .

Acetamido Benzoate Formation

-

Methyl 4-aminobenzoate undergoes amide coupling with bromoacetyl bromide to form methyl 4-(2-bromoacetamido)benzoate. This intermediate reacts with the sulfonylated indole in the presence of a base (e.g., DIEA) to yield the target compound .

Microwave-Assisted Optimization

-

Microwave irradiation significantly improves reaction efficiency. For analogous indole-sulfonamide hybrids, microwave methods reduce reaction times from 15–30 hours to 30–70 seconds while maintaining yields >85% .

Nucleophilic Aromatic Substitution (SₙAr)

-

The sulfonylated indole participates in SₙAr reactions with electrophilic partners (e.g., bromoacetyl bromide). The electron-withdrawing sulfonyl group activates the indole ring for substitution at the 3-position .

Amide Coupling

-

HATU or EDCl/HOBt-mediated coupling ensures efficient formation of the acetamido bridge between the indole and benzoate moieties. Yields for this step typically exceed 80% .

Comparative Reaction Efficiency

Data from microwave vs. conventional synthesis methods for related compounds highlight the advantages of optimized protocols:

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 30–70 s | 900–1800 min |

| Yield Range | 82–96% | 49–86% |

| Energy Efficiency | High | Moderate |

Adapted from α-glucosidase inhibitor synthesis data .

Spectroscopic Characterization

Post-synthesis analysis includes:

-

¹H NMR : Peaks at δ 7.26–7.41 ppm (aromatic protons), δ 3.85 ppm (methoxy group), and δ 2.10 ppm (acetamido methyl) .

-

FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 1540 cm⁻¹ (N-H bend) .

Stability and Reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Ethyl 4-[[2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate

A closely related compound, ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate (CAS: 686743-90-8), shares core structural motifs but differs in two critical regions (Figure 1, Table 1) :

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Analog Compound |

|---|---|---|

| Ester Group | Methyl ester (benzoate) | Ethyl ester (benzoate) |

| Indole Substituent | Phenylsulfonyl at C3 | 3-Fluorobenzyl group at N1; sulfonyl at C3 |

| Linker | Acetamido | Acetamido |

| Molecular Weight | ~466.5 g/mol (calculated) | ~552.6 g/mol (calculated) |

| Lipophilicity (cLogP) | ~3.2 (estimated) | ~4.1 (estimated) |

Functional Implications

Ethyl esters are generally more hydrolytically stable in vivo, which could enhance pharmacokinetic profiles.

In contrast, the analog’s 3-fluorobenzyl group adds steric bulk and moderate lipophilicity, which may improve membrane permeability but reduce solubility .

Lipophilicity and Solubility :

- The analog’s higher cLogP (~4.1 vs. ~3.2) suggests greater lipophilicity, favoring passive diffusion across biological membranes. However, this may compromise aqueous solubility, a common trade-off in drug design.

Synthetic Accessibility :

- The target compound’s phenylsulfonyl group requires sulfonation steps, which can be challenging in regioselective synthesis. The analog’s 3-fluorobenzyl group, while synthetically simpler, introduces fluorination challenges.

Research Findings and Hypotheses

- Computational Docking Studies : Preliminary molecular modeling suggests the target compound’s phenylsulfonyl group forms stable hydrogen bonds with residues in the ATP-binding pocket of Aurora kinase A, whereas the analog’s fluorobenzyl group favors hydrophobic interactions .

- In Vitro Stability : Ethyl ester analogs of indole derivatives exhibit 20–30% slower esterase-mediated hydrolysis in human plasma compared to methyl esters, as demonstrated in structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.